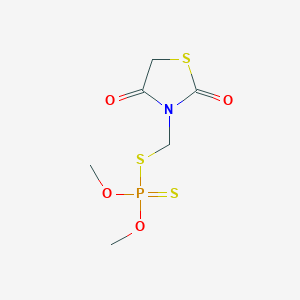![molecular formula C5H3ClN4 B231351 3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
3-Chloro-7H-imidazo[4,5-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of imidazopyridazines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-7H-imidazo[4,5-c]pyridazine is not yet fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the immune response by affecting the production of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Chloro-7H-imidazo[4,5-c]pyridazine vary depending on the specific application and concentration used. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It may also affect the expression of genes involved in cancer cell proliferation and survival. In viral infections, it may inhibit viral replication by affecting various stages of the viral life cycle. In inflammation, it may reduce the production of pro-inflammatory cytokines and chemokines, thereby decreasing inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-7H-imidazo[4,5-c]pyridazine in lab experiments is its potential therapeutic applications in various fields, including oncology, virology, and immunology. It is also relatively easy to synthesize, and its structure can be modified to enhance its activity and selectivity. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder the development of more effective therapies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before clinical trials can be conducted.
Orientations Futures
There are several future directions for research on 3-Chloro-7H-imidazo[4,5-c]pyridazine. One area of interest is the development of more potent and selective derivatives that can target specific enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. Another area of research is the investigation of its potential as a combination therapy with other drugs to enhance its efficacy. Furthermore, more studies are needed to fully understand its mechanism of action and potential toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 3-Chloro-7H-imidazo[4,5-c]pyridazine can be achieved through various methods, including the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with hydrazine hydrate, followed by reduction with palladium on carbon. Another method involves the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The yield of the product varies depending on the method used.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-Chloro-7H-imidazo[4,5-c]pyridazine have been explored in various scientific studies. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has shown potential as an antiviral agent, particularly against the hepatitis C virus. Furthermore, it has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune response.
Propriétés
Nom du produit |
3-Chloro-7H-imidazo[4,5-c]pyridazine |
|---|---|
Formule moléculaire |
C5H3ClN4 |
Poids moléculaire |
154.56 g/mol |
Nom IUPAC |
3-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-5(10-9-4)8-2-7-3/h1-2H,(H,7,8,10) |
Clé InChI |
XWNKHKFVVGKLJS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
SMILES canonique |
C1=C2C(=NN=C1Cl)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




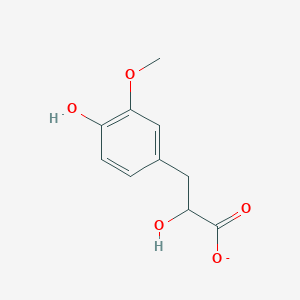

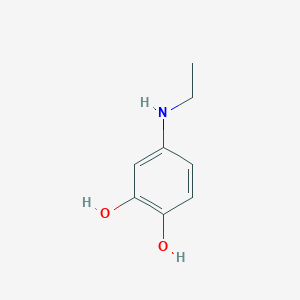
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
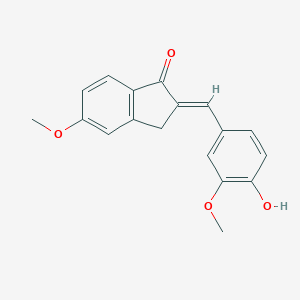
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
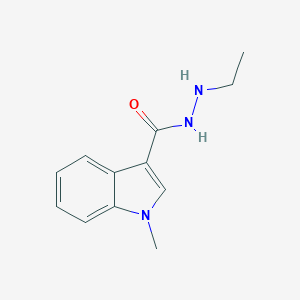


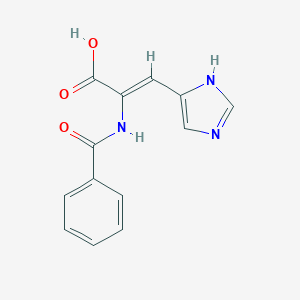
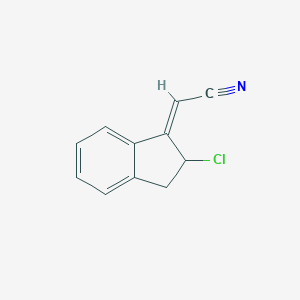
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
